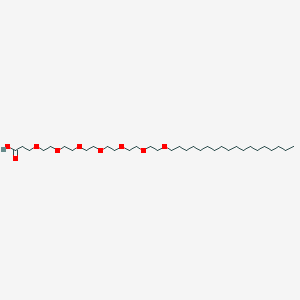

C18-PEG7-Acid

説明

C18-PEG7-Acid is a polyethylene glycol (PEG)-based compound featuring an 18-carbon alkyl chain (C18), a 7-unit PEG spacer, and a terminal carboxylic acid group. This amphiphilic structure enables diverse applications in drug delivery, bioconjugation, and nanotechnology, where its hydrophobic C18 chain facilitates lipid membrane interactions, while the hydrophilic PEG segment enhances solubility and reduces immunogenicity . The carboxylic acid group allows covalent conjugation to amine-containing molecules (e.g., proteins, peptides) via carbodiimide chemistry. C18-PEG7-Acid is typically stored at –20°C to maintain stability and is soluble in polar organic solvents such as DCM, DMF, and DMSO .

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H66O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-36-21-23-38-25-27-40-29-31-42-32-30-41-28-26-39-24-22-37-20-18-33(34)35/h2-32H2,1H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVUYIQAYAGAPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H66O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of C18-PEG7-Acid typically involves the PEGylation of a fatty acid. PEGylation is the process of covalently attaching PEG chains to another molecule, in this case, a fatty acid. The reaction usually involves the activation of the carboxyl group of the fatty acid, followed by the nucleophilic attack of the PEG chain . Common reagents used in this process include N-hydroxysuccinimide (NHS) esters, which react with primary amine groups to form stable amide bonds .

Industrial Production Methods

Industrial production of C18-PEG7-Acid involves large-scale PEGylation processes. These processes are optimized for high yield and purity, often using automated systems and specialized equipment to control reaction conditions such as temperature, pH, and reaction time . The PEGylation reagents are chosen based on the desired length and degree of branching of the PEG chain .

化学反応の分析

Types of Reactions

C18-PEG7-Acid can undergo various chemical reactions, including:

Oxidation: The PEG chain can be oxidized to form aldehydes or carboxylic acids.

Reduction: The fatty acid component can be reduced to form alcohols.

Substitution: The hydroxyl groups of the PEG chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the PEG chain can yield PEG-aldehydes or PEG-carboxylic acids, while reduction of the fatty acid can produce fatty alcohols .

科学的研究の応用

C18-PEG7-Acid has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of C18-PEG7-Acid involves its ability to modify the solubility and stability of other molecules. The PEG chain provides hydrophilicity, allowing the compound to interact with aqueous environments, while the fatty acid component offers hydrophobic interactions . This dual functionality enables C18-PEG7-Acid to act as an effective surfactant and emulsifier, facilitating the formation of stable emulsions and improving the solubility of hydrophobic compounds .

類似化合物との比較

Structural and Molecular Characteristics

C18-PEG7-Acid belongs to a family of PEGylated surfactants and linkers. Key structural analogs and their differences are summarized below:

*Estimated based on PEG unit mass (~44 Da/unit). †CAS number for Amino-PEG12-acid provided as reference; exact CAS for C18-PEG6-Acid may differ.

Key Observations :

- PEG Length : Increasing PEG units (e.g., PEG6 vs. PEG7) enhance hydrophilicity and steric shielding but reduce critical micelle concentration (CMC). For instance, C18-PEG7-Acid forms micelles at lower concentrations than C18-PEG6-Acid due to higher hydrophilic-lipophilic balance (HLB) .

- Functional Group : NHS esters (e.g., C18-PEG7-NHS) enable faster conjugation under mild conditions compared to carboxylic acids, which require activation .

- Alkyl Chain : Shorter chains (e.g., C16-PEG7-Acid) decrease membrane anchoring efficiency but improve aqueous solubility .

Physicochemical Properties

| Property | C18-PEG7-Acid | C18-PEG6-Acid | C18-PEG7-NHS |

|---|---|---|---|

| Solubility in Water | Low (micelle-forming) | Very low | Insoluble |

| Solubility in DMSO | >50 mg/mL | >50 mg/mL | >50 mg/mL |

| CMC (µM) | ~10–15* | ~20–25 | N/A (non-ionic) |

| Stability (4°C) | ≥6 months | ≥6 months | ≤1 week (hydrolysis) |

*Estimated from analogous PEG-lipid studies .

Key Findings :

- C18-PEG7-Acid’s longer PEG chain improves colloidal stability in aqueous buffers compared to C18-PEG6-Acid.

- The NHS ester in C18-PEG7-NHS is highly reactive but prone to hydrolysis, necessitating fresh preparation for conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。